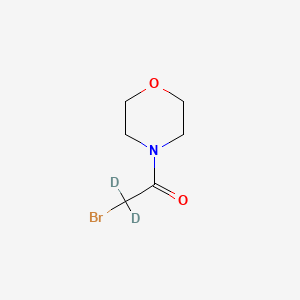

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” is a chemical compound with the molecular formula C6H10BrNO2 and a molecular weight of 208.05 . It is also known by its CAS number 40299-87-4 .

Synthesis Analysis

The synthesis of this compound involves the use of triethylamine in dichloromethane under an inert atmosphere. The reaction is carried out at temperatures between 0 and 20°C. Morpholine is weighed in anhydrous dichloromethane, and triethylamine is added dropwise at 0°C. A solution of 2-bromoacetyl chloride in anhydrous dichloromethane is then added, and the mixture is stirred overnight at room temperature .Molecular Structure Analysis

The molecular structure of “2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” consists of 10 heavy atoms, with a fraction Csp3 of 0.83, 2 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is LLLQAMNGYJQUKK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a density of 1.564g/cm3 and a boiling point of 308.452ºC at 760 mmHg . It has a LogP value of 0.17800, indicating its lipophilicity . It is very soluble, with a solubility of 39.0 mg/ml or 0.187 mol/l .Scientific Research Applications

Synthesis of α-Bromo-Substituted β-Amino Acid Esters

This compound is used in the synthesis of α-bromo-substituted β-amino acid esters. A convenient one-pot synthesis of α-bromoacrylic acid esters is followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines . Among the amines, morpholine turned most suitable .

Production of α-Substituted Propionates

Esters of α-halo β-amino acids are multifunctional compounds convenient for further functionalization and production of α-substituted propionates . Replacing their halogen atom with nucleophilic agents allows one to obtain the corresponding azido, amino, acetylthio, arylthio, and other derivatives .

Organic Synthesis

These type of compounds are in demand in organic synthesis . Thus, the development of convenient preparative methods for their production is an urgent applied task .

For the introduction of an aldehyde group, morpholin-4-carbaldehyde was used, which led to 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde .

N-methoxy-N-methylacetamide was used to introduce an acetyl group, which led to 1-ethan-1-one .

Safety and Hazards

properties

IUPAC Name |

2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQAMNGYJQUKK-BFWBPSQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N1CCOCC1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)

![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)

![N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804253.png)

![methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2804259.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)

![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)

![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)